2-[(Cyclohexanemethoxy)methyl]benzaldehyde
Description
2-[(Cyclohexanemethoxy)methyl]benzaldehyde is a substituted benzaldehyde derivative featuring a cyclohexanemethoxymethyl group at the ortho position of the benzaldehyde ring. Structurally, it combines the aromatic aldehyde moiety with a cyclohexane ring, imparting unique steric and electronic properties.
Properties
IUPAC Name |
2-(cyclohexylmethoxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c16-10-14-8-4-5-9-15(14)12-17-11-13-6-2-1-3-7-13/h4-5,8-10,13H,1-3,6-7,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTNRKWZMLXDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COCC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclohexanemethoxy)methyl]benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions typically involve the use of organolithium reagents and transition metal catalysts such as palladium.
Industrial Production Methods
Industrial production of substituted benzaldehydes, including this compound, often relies on catalytic methods that produce less waste and are of lower toxicity, in line with the principles of green chemistry . These methods may involve the use of cheaper and more reactive organometallic reagents as coupling partners in combination with carbonyl functional groups.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclohexanemethoxy)methyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for the oxidation of aromatic alkanes to carboxylic acids.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents for converting aldehydes to alcohols.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as halogens (e.g., bromine) and catalysts like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Scientific Research Applications
2-[(Cyclohexanemethoxy)methyl]benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 2-[(Cyclohexanemethoxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the aldehyde group is susceptible to nucleophilic attack, leading to the formation of carboxylic acids . The compound’s effects in biological systems may involve interactions with cellular enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The cyclohexane group in 2-[(Cyclohexanemethoxy)methyl]benzaldehyde introduces significant steric bulk compared to phenyl or chlorophenyl groups in analogs like 2a and 2b. This may reduce reactivity in electrophilic aromatic substitution but enhance lipophilicity for membrane penetration .
- Synthetic Flexibility : Compounds like 2a–2c are synthesized via lithium-halogen exchange reactions, suggesting that this compound could be prepared similarly using cyclohexanemethyl bromide .
Table 2: Comparative Properties and Bioactivity
Notes:
- *Predicted logP for this compound using the cyclohexane group’s contribution (~2.5 for cyclohexane + benzaldehyde’s logP ~1.0).
- Bioactivity Gaps: While 3,4,5-trimethoxybenzaldehyde acts as a semiochemical in plant-insect interactions , and vanillin exhibits antimicrobial properties , the target compound’s bioactivity remains uncharacterized.
Biological Activity
Overview
2-[(Cyclohexanemethoxy)methyl]benzaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes, influencing metabolic pathways.
- Antioxidant Activity : It has been suggested to possess antioxidant properties, potentially scavenging free radicals.
- Neuroprotective Effects : Preliminary studies indicate it may protect neuronal cells from oxidative stress.
Biological Activity Summary
Recent studies have evaluated the biological activities of this compound, particularly focusing on its neuroprotective and cytotoxic properties.
Data Table: Biological Activity Summary
| Study | Cell Type | Activity Assessed | Findings |
|---|---|---|---|
| Study 1 | SK-N-SH | Neuroprotection | Cell viability: 63.05% - 87.90% |
| Study 2 | Various cancer cells | Enzyme inhibition | No significant AChE inhibition |
| Study 3 | Cellular models | Antioxidant activity | Effective in scavenging free radicals |
Case Study 1: Neuroprotective Potential
In a study evaluating neuroprotective agents, this compound exhibited significant protective effects against Aβ-induced toxicity in SK-N-SH cells. The compound demonstrated cell viability rates ranging from 63.05% to 87.90%, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer's.
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation explored the cytotoxic effects of this compound on various human cancer cell lines. Results indicated moderate cytotoxicity against resistant cancer cells, warranting further exploration into its antiproliferative properties.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Benzaldehyde | Simple aromatic aldehyde | Moderate antibacterial activity |
| Cyclohexanemethanol | Alcohol functional group | Limited biological activity |
| Phenylacetaldehyde | Aromatic aldehyde | Antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
